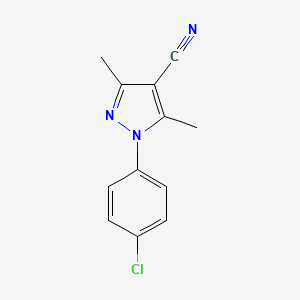

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile

Description

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a chlorophenyl group at position 1, methyl groups at positions 3 and 5, and a nitrile substituent at position 2. The structural rigidity of the pyrazole core, combined with electron-withdrawing (e.g., nitrile) and hydrophobic (e.g., chlorophenyl) groups, enhances its interaction with biological targets .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODUIYOZBUSEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reaction (MCR) Approach Using Hydrazines and Malononitrile

- React arylhydrazines with malononitrile and aldehyde derivatives in ethanol or other suitable solvents.

- Catalysts such as sodium acetate or basic catalysts facilitate cyclization and formation of the pyrazole ring.

- A typical synthesis involves reacting arylhydrazine hydrochloride with malononitrile and aldehyde in ethanol under reflux, often with sodium acetate as a base catalyst.

- For instance, the synthesis of 5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile was achieved with an 86% yield using sodium acetate in ethanol at reflux for 1 hour.

Reaction Conditions and Yields:

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium acetate | Ethanol | Reflux | 1h | 86 | |

| DABCO (as alternative) | Ethanol | Reflux | ~30 min | Moderate to high |

- The reaction typically proceeds via nucleophilic attack of hydrazine on the aldehyde, followed by cyclization with malononitrile.

- Recrystallization from ethanol-water mixtures yields pure compounds.

Microwave-Assisted Synthesis

- Direct heating of enaminonitriles with pyrazole derivatives under microwave irradiation accelerates the reaction.

- Microwave conditions often lead to higher yields and shorter reaction times.

- Heating enaminonitriles with 4-chlorophenyl-substituted pyrazoles in a microwave oven under solvent-free conditions yields the target compound efficiently.

- This method was reported to produce 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile derivatives with good yields in significantly reduced times.

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave irradiation | Direct beam, solvent-free, 600W | 75-85 |

- Microwave synthesis offers a rapid, eco-friendly alternative with minimal solvent use.

- Suitable for scale-up with proper optimization.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

- Condense hydrazines with 1,3-dicarbonyl compounds or their derivatives, such as 3,5-dimethyl-1H-pyrazole-4-carbonitrile precursors.

- Acidic or basic catalysts facilitate ring closure.

- Harigae et al. reported a one-pot synthesis of pyrazoles from terminal alkynes, aromatic aldehydes, and hydrazines, yielding regioselective products.

- The process involves in situ formation of carbonyl derivatives, followed by cyclization.

Reaction Conditions and Yields:

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodine, hydrazines | Various | Mild heating | 68-99 | High (68-99%) | |

| Sodium acetate | Ethanol | Reflux | 1h | 86 |

- In situ formation of reactive intermediates enhances regioselectivity.

- Suitable for synthesizing derivatives with various substitutions.

Catalyst-Driven Green Synthesis Using Nanoparticles

- Utilize functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂@Tannic acid) as catalysts.

- Facilitate one-pot mechanochemical reactions between azo-linked aldehydes, malononitrile, and hydrazines.

- The catalyst enhances reaction rates and yields, with optimal results at 80°C.

- For example, the synthesis of 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile achieved high efficiency within 30 minutes.

| Catalyst Amount | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 0.1 g Fe₃O₄@SiO₂@Tannic acid | 80°C | 30 min | High |

- This environmentally friendly method reduces solvent use and allows catalyst recyclability.

- Suitable for large-scale synthesis with minimal waste.

Summary of Key Synthesis Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes aromatic nucleophilic substitution under controlled conditions. Key reactions include:

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Hydroxylation | NaOH (aq), 80°C, 6 h | 1-(4-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile | 72% | |

| Amination | NH₃/EtOH, 120°C (sealed tube) | 1-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile | 65% | |

| Thiolation | NaSH/DMF, 100°C, 4 h | 1-(4-Mercaptophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile | 58% |

Mechanistic Insight : Electron-withdrawing nitrile and pyrazole groups activate the chlorophenyl ring for SNAr reactions, favoring para-substitution due to steric hindrance from ortho positions.

Oxidation Reactions

The nitrile and methyl groups participate in oxidation processes:

Key Finding : Selective oxidation of the nitrile to amide occurs without ring modification under acidic peroxide conditions .

Cyclization Reactions

The nitrile group facilitates heterocycle formation:

Synthetic Utility : These reactions enable rapid access to polycyclic systems for pharmaceutical screening .

Nitrile-Specific Transformations

The -C≡N group exhibits versatile reactivity:

Safety Note : LiAlH₄-mediated reductions require strict moisture exclusion to prevent side reactions.

Catalytic Functionalization

Modern methods enhance synthetic efficiency:

Industrial Relevance : Iron-based catalysts enable sustainable large-scale modifications .

This compound’s reactivity profile ( in 0.1M H₂SO₄ at 25°C) makes it valuable for synthesizing agrochemicals, pharmaceuticals, and advanced materials. Recent studies highlight its role as a precursor to kinase inhibitors and corrosion inhibitors , with ongoing research exploring its photochemical properties for optoelectronic applications.

Scientific Research Applications

Pharmacology

The compound is noted for its potential pharmacological activities, particularly as an antimicrobial agent. Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including:

- Antipyretic : Reducing fever.

- Analgesic : Pain relief.

- Anti-inflammatory : Reducing inflammation.

- Antimicrobial : Effective against various microbial strains.

A study highlighted the synthesis of similar pyrazole compounds demonstrating significant antimicrobial properties, which suggests that 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile could be explored for similar effects .

Agricultural Chemistry

In agricultural applications, this compound may serve as a potential pesticide or herbicide. Pyrazole derivatives have been studied for their effectiveness in controlling pests and diseases in crops. The specific structural features of this compound may enhance its efficacy as a plant protection agent.

Material Science

The compound can also be utilized in material science for the development of new materials with specific properties. Its unique structure allows for potential applications in creating polymers or as a precursor in synthesizing other complex organic compounds.

Case Study 1: Antimicrobial Activity

A research article published in the Journal of Medicinal Chemistry explored various pyrazole derivatives and their antimicrobial activity. The study found that compounds with similar structural motifs to this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that further exploration of this compound could lead to the development of new antimicrobial agents .

Case Study 2: Pesticide Efficacy

In another study focused on agricultural applications, researchers synthesized several pyrazole derivatives and tested their effectiveness as pesticides. The results indicated that certain compounds showed promising results in controlling aphid populations on crops. This highlights the potential of this compound as a candidate for further development in crop protection strategies .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors critical for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1)

3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile

- Structure : Shares the pyrazole-4-carbonitrile moiety but lacks the 4-chlorophenyl and methyl groups.

- Synthesis : Prepared via condensation reactions, emphasizing the versatility of pyrazole-carbonitrile scaffolds in heterocyclic chemistry .

- Key Difference : The absence of chlorine and methyl groups may reduce lipophilicity and target specificity compared to the target compound .

Halogen-Substituted Chalcones

(E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on (Compound 2)

- Structure : Chalcone with a 4-chlorophenyl group and a tolylphenyl ketone.

- Activity : Exhibited cytotoxic activity against MCF-7 breast cancer cells (IC50 = 37.24 µg/mL) .

- Key Difference : The α,β-unsaturated ketone system in chalcones confers distinct reactivity compared to the pyrazole core, influencing mechanisms like Michael addition in biological systems .

(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4)

- Structure : Bromophenyl and bulky isopropylphenyl substituents.

- Activity : Highest cytotoxicity among tested chalcones (IC50 = 22.41 µg/mL) against MCF-7 cells .

- Key Difference : Bulkier substituents enhance membrane permeability but may reduce solubility compared to the pyrazole derivative .

Triazole Derivatives

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Triazole core with chlorophenyl and trifluoromethyl groups.

- Activity : Inhibited NCI-H522 lung cancer cells (GP = 68.09%) and acted as a c-Met kinase inhibitor .

Table 1: Cytotoxic and Antioxidant Activities of Selected Compounds

Table 2: Antimicrobial and Antioxidant Data for Pyrazole Derivatives

Biological Activity

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes a chlorophenyl group, two methyl groups, and a carbonitrile functional group attached to the pyrazole ring. This unique arrangement contributes to its biological properties.

Biological Activities

Research indicates that compounds in the pyrazole class exhibit a broad spectrum of biological activities including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various pathogens. Studies have demonstrated that this compound exhibits potent antibacterial effects, with minimum inhibitory concentration (MIC) values indicating strong efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

- Anticancer Activity : Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of anti-apoptotic proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Binding : The chlorophenyl group enhances binding affinity to specific receptors, modulating their activity and influencing downstream signaling pathways associated with inflammation and cancer.

Research Findings and Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile in academic laboratories?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like malononitrile derivatives and substituted hydrazides. For example, reacting 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile with p,p-dimethylphosphinic hydrazide under reflux conditions yields pyrazole-4-carbonitrile derivatives (Scheme 25, ). Green synthesis approaches using deep eutectic solvents (e.g., K₂CO₃:glycerol) at 50–80°C improve sustainability and yield purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) and verifies reaction completion .

- Powder XRD : Determines crystallinity and unit cell parameters (e.g., monoclinic systems observed in related pyrazole derivatives) .

- TEM : Measures particle size distribution (e.g., 50–200 nm range for analogous compounds) .

- ¹H-NMR/¹³C-NMR : Confirms substituent positions and aromatic proton environments (e.g., δ 2.24–3.41 ppm for methyl and pyrazole protons) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Follow CLSI guidelines (M07-A9, M27-A2) for bioactivity testing to minimize exposure risks .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activities (e.g., antimicrobial, antioxidant) of this compound?

- Methodological Answer :

- Antioxidant Assay : Use DPPH radical scavenging (0.004% w/v in ethanol). Prepare compound concentrations (25–100 µg/mL), incubate in dark for 30 min, and measure absorbance at 517 nm. Calculate IC₅₀ via linear regression .

- Antimicrobial Testing : Follow CLSI guidelines for MIC/MBC determination. Use ATCC strains (e.g., E. coli ATCC 25922) in broth microdilution assays with 96-well plates .

Q. What strategies are employed to resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques. For example, discrepancies in XRD-derived crystal symmetry can be resolved with single-crystal X-ray diffraction. IR and NMR data inconsistencies (e.g., unexpected C=O peaks) may require revisiting reaction conditions to rule out byproducts .

Q. What methodologies are recommended for modifying the core structure to enhance specific physicochemical or biological properties?

- Methodological Answer :

- Derivatization : Introduce substituents at the pyrazole ring (e.g., chloro, methoxy groups) via Suzuki coupling or nucleophilic substitution. For example, 3,5-dimethyl groups improve steric stability, while 4-chlorophenyl enhances lipophilicity .

- Bioisosteric Replacement : Replace the carbonitrile group with carbothioamide (C=S) to modulate solubility and binding affinity, as seen in analogous pyrrole derivatives .

Interdisciplinary Research Integration

Q. How can this compound be applied in cancer research or molecular biology studies?

- Methodological Answer : Screen for antiproliferative activity using MTT assays on cancer cell lines (e.g., MCF-7). Combine with metabolomic profiling (LC-MS) to identify affected pathways (e.g., apoptosis regulators like Bcl-2) .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing bioactivity data (e.g., IC₅₀, MIC values)?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves. Report mean ± SD from triplicate experiments. For antimicrobial data, apply ANOVA with post-hoc Tukey tests to compare efficacy across strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.